2,3-Bis(benzyloxy)pyridine

Descripción general

Descripción

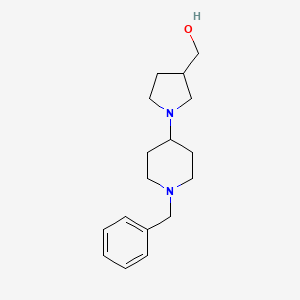

The compound 2,3-Bis(benzyloxy)pyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The benzyloxy groups are attached to the 2 and 3 positions of the pyridine ring. This compound is of interest due to its potential applications in various fields, including material science and catalysis.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multiple steps, including acylation, nitrification, and reduction reactions. For instance, the synthesis of a related compound, 2,6-Bis(3-aminobenzoyl)pyridine (BABP), involves the Friedel–Crafts acylation of benzene with 2,6-pyridinedicarbonyl chloride to form 2,6-Dibenzoylpyridine (DBPY), followed by nitrification and reduction steps . Similarly, the synthesis of 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride involves nitro displacement and cyclodehydration reactions . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine was determined using FT-IR, NMR, and X-ray diffraction . Density functional theory (DFT) calculations can also provide insights into the molecular geometry and electronic structure, as demonstrated in the study of the same compound . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, ruthenium–pyridine-2,6-dicarboxylate complexes have been shown to exhibit catalytic activity for epoxidation reactions . The reactivity of this compound could be explored in similar catalytic systems or in the formation of metal complexes, as seen with other pyridine-based ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and mechanical properties, can be significantly influenced by the substituents on the pyridine ring. Polyimides derived from pyridine-containing monomers have been reported to possess good thermal stability and mechanical properties . The dielectric constants of these materials can also be of interest for electronic applications . The properties of this compound would likely be influenced by the electron-donating benzyloxy groups, which could affect its solubility and thermal behavior.

Aplicaciones Científicas De Investigación

Chemosensor for Fluoride Ions

2,3-Bis(benzyloxy)pyridine-related compounds, such as 2,6-Bis(2-benzimidazolyl)pyridine, have been utilized as chemosensors for the detection of fluoride ions. These compounds exhibit sensitivity to fluoride ions, detectable via changes in UV–vis spectroscopy, fluorescence spectroscopy, and NMR techniques (B. Chetia & P. Iyer, 2008).

Coordination Polymers

Coordination polymers and macrocycles can be formed from reactions between flexible bis(2-pyridyl) ligands, such as derivatives of this compound, and other agents like AgCF(3)SO(3). These structures depend on the choice of ligand and the stoichiometry of the reaction, demonstrating the versatility of these ligands in constructing complex molecular architectures (M. Oh, C. Stern, & C. Mirkin, 2005).

Polyimide Synthesis

Novel polyimides derived from pyridine-containing aromatic dianhydride monomers, like this compound derivatives, have been synthesized. These polyimides are used in materials with properties like solubility in aprotic solvents, high thermal stability, and strong mechanical properties, making them suitable for a range of industrial applications (Xiaolong Wang et al., 2006).

Polymerization Catalysts

Derivatives of this compound have been used as ligands in the synthesis of catalysts for propylene polymerization. These catalysts exhibit higher catalytic activity and enhance the molecular weight of propylene, showing the compound's utility in polymer chemistry (Luo Zheng-hong, 2008).

Luminescent Materials

Compounds like 3,5-Bis(benzyloxy)benzoic acid, related to this compound, have been used to support a series of lanthanide coordination compounds. These complexes exhibit interesting photophysical properties, such as luminescence, making them potentially useful in optoelectronic applications (S. Sivakumar et al., 2011).

Mecanismo De Acción

Target of Action

A structurally similar compound, 3-(benzyloxy)pyridin-2-amine, has been found to interact withLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 in humans . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress, respectively .

Mode of Action

Based on its structural similarity to 3-(benzyloxy)pyridin-2-amine, it may interact with its targets in a similar manner

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation and stress response . More research is required to fully understand the compound’s impact on biochemical pathways.

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Given its potential targets, it may have effects on inflammation and cellular stress responses

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action . More research is needed to understand these influences.

Propiedades

IUPAC Name |

2,3-bis(phenylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBLXSTVQUPYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306913 | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228665-98-2 | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(phenylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)